molecular formula C9H9ClO2 B181324 3-(4-Chlorophenyl)propanoic acid CAS No. 2019-34-3

3-(4-Chlorophenyl)propanoic acid

Cat. No.: B181324
CAS No.: 2019-34-3
M. Wt: 184.62 g/mol
InChI Key: BBSLOKZINKEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3) is an aromatic carboxylic acid with the molecular formula C₉H₉ClO₂. Structurally, it consists of a propanoic acid chain (CH₂CH₂COOH) attached to the para-position of a chlorinated benzene ring. This compound is also known by synonyms such as p-chlorohydrocinnamic acid and 4-chlorobenzenepropanoic acid . Its physicochemical properties, including a molecular weight of 184.62 g/mol and a logP value indicative of moderate lipophilicity, make it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenyl)propanoic acid can be synthesized through various methods. One common method involves the reduction of this compound using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . Another method involves the hydrogenation of benzyl 4-chlorobenzoate using palladium on carbon as a catalyst in ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride in THF is a common reducing agent.

    Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Derivatives of this compound.

    Reduction: 3-(4-chlorophenyl)propan-1-ol.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 3-(4-Chlorophenyl)propanoic acid. For instance, compounds structurally related to this acid have shown promising cytotoxic effects against various cancer cell lines. Notably, some derivatives were found to reduce the viability of A549 lung cancer cells significantly, demonstrating their potential as anticancer agents .

Antioxidant Activity

Research indicates that certain derivatives of this compound exhibit strong antioxidant properties. These compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The DPPH radical scavenging assay has been utilized to evaluate these antioxidant capabilities, with some compounds showing results comparable to standard antioxidants like ascorbic acid .

Drug Development

The structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for their potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression associated with tumor suppression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This application stems from its ability to modulate pathways involved in inflammation and pain response .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substitutional Isomers

2-(4-Chlorophenyl)propanoic Acid

This positional isomer features the propanoic acid chain attached to the benzene ring at the ortho position (2-position). However, its biological activity remains less explored .

4-(4-Chlorophenyl)butyric Acid

With a longer aliphatic chain (four carbons instead of three), this compound exhibits increased lipophilicity (logP ~2.8), which may improve membrane permeability. Structural similarity scores (0.98 vs. 3-(4-chlorophenyl)propanoic acid) suggest comparable electronic properties but divergent pharmacokinetics due to chain length .

3-(3,4-Dichlorophenyl)propanoic Acid

This modification could also amplify interactions with hydrophobic enzyme pockets .

Derivatives with Functional Group Modifications

3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

The introduction of a hydroxyl group at the β-position (CAS 25209-46-5) increases hydrogen-bonding capacity, improving aqueous solubility (PSA = 57.53 Ų). This structural change may enhance antioxidant activity by facilitating radical scavenging .

3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid

Replacing the phenyl group with a phenoxy ether linkage (CAS 7698-98-8) introduces conformational flexibility. The additional hydroxyl group further elevates polarity (PSA = 77.76 Ų), making this derivative suitable for designing water-soluble prodrugs .

Anticancer Thiazolidinone Derivatives (P3, P7, P16)

These derivatives, such as P3 (IC₅₀ = 35 µM against Furin), incorporate thiazolidinone and halogenated aryl groups. The chloro-substituted phenyl ring in P3 and P7 enhances target binding via hydrophobic interactions, while the thiophene moiety in P3 improves π-π stacking with enzyme active sites .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Replacing the chlorine with a hydroxyl group shifts activity toward antioxidant mechanisms. Derivatives in this class exhibit significant radical scavenging (e.g., DPPH IC₅₀ = 12 µM) and anticancer effects (e.g., 80% inhibition of MCF-7 cells at 50 µM) due to enhanced redox activity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Biological Activity
This compound 2019-34-3 C₉H₉ClO₂ 184.62 2.1 37.30 Enzyme inhibition (Furin)
2-(4-Chlorophenyl)propanoic acid 105879-62-7 C₉H₉ClO₂ 184.62 2.0 37.30 Limited data
3-(3,4-Dichlorophenyl)propanoic acid 25173-68-6 C₉H₈Cl₂O₂ 219.07 2.8 37.30 Enhanced reactivity
3-(4-Chlorophenyl)-3-hydroxypropanoic acid 25209-46-5 C₉H₉ClO₃ 200.62 1.85 57.53 Antioxidant
P3 (Thiazolidinone derivative) - C₁₈H₁₄BrClN₂O₃S₂ 539.81 3.5 95.20 Furin inhibition (IC₅₀ = 35 µM)

Key Research Findings

  • Enzyme Inhibition: Chlorophenylpropanoic acid derivatives (e.g., P3, P7) inhibit Furin, a protease critical in viral entry and cancer progression, with IC₅₀ values in the micromolar range .
  • Antioxidant Activity: Hydroxyphenyl derivatives exhibit superior radical scavenging compared to chlorinated analogs due to redox-active phenolic groups .
  • Synthetic Versatility: Esterification (e.g., methyl ester derivatives) and amidation of this compound improve bioavailability and target specificity .

Biological Activity

3-(4-Chlorophenyl)propanoic acid, a compound with notable biological activity, is structurally characterized by the presence of a chlorinated phenyl group attached to a propanoic acid backbone. This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of compounds derived from this structure were evaluated for their cytotoxic effects on A549 lung cancer cells. Notably, compounds with substitutions on the phenyl group exhibited varying degrees of cytotoxicity:

CompoundCell Viability Reduction (%)Notes
Compound 2050%Most promising candidate
Compound 30 (4-Cl)58.9%Moderate activity
Compound 29 (4-NO2)31.2%Favorable activity

These results indicate that specific substitutions can enhance the anticancer efficacy of these derivatives, suggesting a structure-activity relationship that warrants further investigation .

The mechanisms underlying the anticancer effects of this compound derivatives involve several pathways:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Cell Migration : Certain derivatives significantly suppress the migratory capabilities of cancer cells, which is crucial in preventing metastasis.
  • Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities. Research indicates that it can modulate inflammatory cytokine production and inhibit macrophage activation pathways:

  • Inhibition of NF-κB Pathway : Studies show that treatment with this compound reduces the activation of NF-κB, a key regulator in inflammatory responses, thereby lowering levels of pro-inflammatory cytokines such as IL-6 and IL-1β .
  • Cholesterol Efflux Promotion : The compound has been found to enhance cholesterol efflux from macrophages, which may prevent foam cell formation and subsequent atherosclerosis development .

Study on Macrophage Foam Cell Formation

A significant study investigated the effects of this compound on macrophage foam cell formation induced by oxidized low-density lipoprotein (ox-LDL). The findings revealed:

  • Reduction in Lipid Accumulation : Treatment with the compound significantly decreased intracellular total cholesterol (TC), free cholesterol (FC), and cholesteryl ester (CE) levels.
  • Gene Expression Modulation : The compound upregulated mRNA expressions of ABCA1 and SR-B1 while downregulating CD36 expression, indicating its role in cholesterol metabolism .

Antimicrobial Properties

While primarily studied for its anticancer and anti-inflammatory properties, preliminary investigations into the antimicrobial effects have also been conducted. Some derivatives showed selective activity against certain pathogens, although further research is needed to fully elucidate this aspect.

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)propanoic acid in academic research?

Basic
A common method involves nucleophilic substitution or Friedel-Crafts alkylation using 4-chlorophenyl precursors. For example, refluxing 3-(4-chlorophenyl)propan-1-ol with oxidizing agents like KMnO₄ in acidic conditions yields the target compound. Purification is achieved via recrystallization from methanol or ethanol .

Synthesis Conditions Table

StepReagents/ConditionsPurificationYield
OxidationKMnO₄, H₂SO₄, 80°C, 6 hrsMethanol recrystallization~75%
AcidificationHCl, RT, 2 hrsFiltration, washing>90% purity

Q. What spectroscopic techniques validate the structure and purity of this compound?

Basic

  • 1H/13C NMR : Confirms aromatic protons (δ 7.2–7.4 ppm) and carboxylic acid protons (δ 12–13 ppm).
  • IR Spectroscopy : O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 198.6 (M+H⁺).
  • Elemental Analysis : Validates C, H, Cl, and O composition (±0.3% theoretical) .

Q. How can RP-HPLC be optimized to analyze this compound and its impurities?

Advanced
A validated RP-HPLC method uses:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v).
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 254 nm.

Validation Parameters Table

ParameterValue
Linearity (R²)0.9995
LOD/LOQ0.1 µg/mL / 0.3 µg/mL
Precision (%RSD)<2.0
Accuracy (% Recovery)98–102

This method resolves impurities like 4-chlorophenylpropionaldehyde and unreacted intermediates .

Q. What computational strategies evaluate the bioactivity of this compound derivatives?

Advanced

  • Molecular Docking : Screens derivatives against targets (e.g., SARS-CoV-2 PLpro in ). Key interactions include hydrogen bonds with catalytic cysteine residues.
  • MD Simulations : 30 ns trajectories in GROMACS assess binding stability (RMSD < 2 Å).
  • ADME/tox Prediction : SwissADME evaluates bioavailability (TPSA < 140 Ų) and toxicity (AMES test negative) .

Q. How does pH affect the stability of this compound in physiological conditions?

Advanced
Stability studies (37°C, 24 hrs) show:

  • pH 1.2 (Stomach) : 85% degradation due to acid-catalyzed decarboxylation.
  • pH 7.4 (Blood) : Stable (>95% intact).
  • pH 9.0 (Intestine) : 10% degradation via base-mediated hydrolysis.

Degradation Kinetics Table

pHDegradation Rate (k, h⁻¹)Half-life (t₁/₂)
1.20.04515.4 hrs
9.00.004173.3 hrs

Optimize formulations using enteric coatings to enhance intestinal stability .

Q. What are the primary applications of this compound in medicinal chemistry?

Basic

  • Drug Intermediate : Key precursor for Pitolisant (a histamine H3 receptor antagonist) .
  • Enzyme Inhibitors : Derivatives inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) in inflammation studies.
  • Chiral Building Block : Used in asymmetric synthesis of D-amino acids (e.g., 4-Chloro-D-phenylalanine) .

Q. What strategies mitigate by-product formation during the synthesis of derivatives?

Advanced

  • Catalyst Optimization : Palladium catalysts reduce side products in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Temperature Control : Lower reaction temps (40–60°C) minimize thermal decomposition.
  • Purification : Flash chromatography (hexane:EtOAc gradient) removes dimeric impurities.

By-Product Reduction Table

StrategyBy-ProductReduction Efficiency
Pd(OAc)₂ catalysisBiphenyl derivatives95%
Low-temperature acylationAcetylated impurities90%

Properties

IUPAC Name

3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLOKZINKEUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174022
Record name Benzenepropanoic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-34-3
Record name beta-(p-Chlorophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 6.75 g of 4-chlorocinnamic acid and 0.3 g of CuSO4.5H2O dispersed in 50 ml of ethyl alcohol was stirred at room temperature for 10 minutes; and 23 ml of 95% hydrazine was added thereto. This reactant was stirred for 18 hours with air bubbling at the speed of 1 L/min. The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH was added thereto. The solution was washed twice with 30 ml of dichloromethane, acidified with concentrated hydrochloric acid, extracted with 100 ml of ethyl acetate four times and dried over magnesium sulfate. The solvent was evaporated to give 6.05 g(yield 89%) of 3-(4-chlorophenyl)propanoic acid as a yellow solid.
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.80 g (10 mmol) of 4-chlorocinnamic acid in 50 mL of THF was added Pd/C (1.04 g, 5% w/w) and the solution was stirred under a hydrogen atmosphere until no further H2 take-up was observed (~1 h). The solution was filtered through Celite and the solvent removed under reduced pressure to yield 1.82 g (9.8 mmol, 98%) of a white solid: mp. 103°-105° C.; 1H NMR (DMSO-d6) δ2.51 (t, 2H, β--CH2), 2.79 (t, 2H, (α--CH2), 7.28 (dd, 4H, aromatic CH's), 12.12 (s, 1H, COOH); MS (EI, calculated for C9H9ClO2, 184.0291) m/e 184.0288 (M+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-(4-Chloro-phenyl)-acrylic acid (25.00 g, 0.14 mol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-chloro-phenyl)-propionic acid. 3-(4-chloro-phenyl)-propionic acid was then reacted with SOCl2 (15.00 mL, 0.21 mol) and AlCl3 (20.20 g, 0.15 mol) according to the protocols as outlined in general procedure C to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Chlorophenyl)propanoic acid
3-(4-Chlorophenyl)propanoic acid
3-(4-Chlorophenyl)propanoic acid
3-(4-Chlorophenyl)propanoic acid
3-(4-Chlorophenyl)propanoic acid
3-(4-Chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.